2-Chloro-5-iodonicotinonitrile

Description

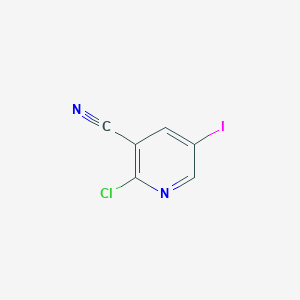

2-Chloro-5-iodonicotinonitrile is an organic compound with the molecular formula C₆H₂ClIN₂. It is a derivative of nicotinonitrile, characterized by the presence of chlorine and iodine atoms on the pyridine ring. This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

2-chloro-5-iodopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2ClIN2/c7-6-4(2-9)1-5(8)3-10-6/h1,3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHRQFFVACXNTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C#N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2ClIN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694774 | |

| Record name | 2-Chloro-5-iodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766515-34-8 | |

| Record name | 2-Chloro-5-iodo-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766515-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-iodopyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

2-Chloro-5-iodonicotinonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-hydroxy-5-iodonicotinonitrile with phosphorus oxychloride and sulfuric acid. The reaction mixture is heated at 110°C for 5 hours and then allowed to cool to room temperature overnight . Industrial production methods often involve similar reaction conditions but may be optimized for larger scale production and higher yields .

Chemical Reactions Analysis

2-Chloro-5-iodonicotinonitrile undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.

Coupling Reactions: It can participate in Sonogashira coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like potassium permanganate for oxidation reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 2-chloro-5-iodonicotinonitrile is as an intermediate in the synthesis of bioactive compounds. For example, it can be utilized to synthesize selective phosphodiesterase type 5 (PDE-V) inhibitors through cross-coupling reactions. In a notable study, the coupling of 2-pyridylzinc chloride with this compound yielded a product with over 95% purity and a yield ranging from 60% to 70% .

Anticancer Research

Recent studies have explored the potential of this compound in cancer research. Its derivatives have shown promise in inhibiting cancer cell proliferation, particularly through mechanisms involving targeted therapy pathways .

Insecticides and Pesticides

The compound serves as an intermediate for synthesizing various agrochemicals, including insecticides. Its derivatives are crucial for developing neonicotinoid insecticides, which are widely used due to their effectiveness against pests while being less harmful to beneficial insects .

Plant Growth Regulators

In addition to its role in pest control, this compound is also involved in the synthesis of plant growth regulators, enhancing crop yield and resilience against environmental stressors .

Case Study: PDE-V Inhibitors

In a published study, researchers synthesized a series of PDE-V inhibitors using this compound as a key intermediate. The results demonstrated significant biological activity against erectile dysfunction, showcasing the compound's potential in therapeutic applications .

Case Study: Agrochemical Development

Another study focused on developing new insecticides based on derivatives of this compound. The research indicated that these compounds exhibited higher efficacy against target pests compared to existing solutions, underscoring their potential role in sustainable agriculture .

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodonicotinonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

2-Chloro-5-iodonicotinonitrile can be compared with other nicotinonitrile derivatives, such as:

- 2-Chloro-5-bromonicotinonitrile

- 2-Chloro-5-fluoronicotinonitrile

- 2-Chloro-5-methylnicotinonitrile

These compounds share similar structural features but differ in their substituents, which can lead to variations in their chemical reactivity and biological activities. The presence of iodine in this compound makes it unique and may impart specific properties not found in other derivatives .

Biological Activity

2-Chloro-5-iodonicotinonitrile (C6H2ClIN2) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in microbial degradation and as a synthetic intermediate in pharmaceuticals and agrochemicals. This article synthesizes available research findings on its biological activity, including case studies, degradation mechanisms, and potential applications.

- Molecular Formula : C6H2ClIN2

- Molecular Weight : 253.47 g/mol

- CAS Number : 766515-34-8

- Structural Characteristics : The compound features a pyridine ring substituted with chlorine and iodine atoms, which may influence its reactivity and biological interactions.

Microbial Degradation

A significant area of research has focused on the microbial degradation of this compound. Strain CNP-8, a bacterium identified in studies, demonstrates the ability to degrade this compound effectively. The degradation process involves the following key points:

- Degradation Pathway : The bacterium utilizes this compound as a carbon and nitrogen source, leading to the release of ammonium and chloride ions during catabolism .

- Kinetics of Degradation : The degradation rate was observed to be concentration-dependent, with maximum rates achieved at lower concentrations. For instance, a complete degradation of 0.3 mM occurred within 36 hours, while higher concentrations resulted in toxic effects that inhibited bacterial growth .

- Intermediate Formation : During the degradation process, several intermediates were identified, including 2-chloro-5-hydroxylaminophenol, which suggests a complex metabolic pathway involving partial reductive transformations .

Toxicological Studies

Research indicates that while this compound can be degraded by specific microbial strains, it exhibits toxicity at elevated concentrations. This toxicity is characterized by:

- Inhibition of microbial growth at concentrations exceeding 0.7 mM.

- A lag phase in microbial response to substrate introduction, indicating an adaptation period before effective utilization .

Study on Strain CNP-8

In a detailed study conducted by Chen et al. (2017), strain CNP-8 was evaluated for its ability to degrade various nitrophenolic compounds, including this compound. The findings included:

| Parameter | Value |

|---|---|

| Initial Concentration | 0.3 mM |

| Time for Complete Degradation | 36 hours |

| Maximum Biodegradation Rate | 21.2 ± 2.3 μM/h |

| Observed Toxicity Threshold | >0.7 mM |

The study highlighted that the degradation kinetics followed a modified Gompertz model, indicating predictable patterns of microbial growth in relation to substrate concentration .

Applications in Synthesis

Beyond its biological activity, this compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its derivatives have been explored for their herbicidal properties, making it valuable in agricultural applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.